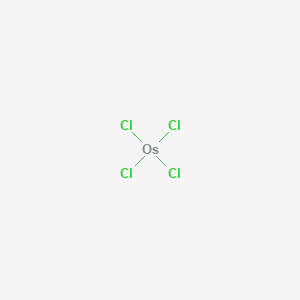

Osmium tetrachloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrachloroosmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Os/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUHXSNGMLUYES-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Os](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143075 | |

| Record name | Osmium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10026-01-4 | |

| Record name | Osmium chloride (OsCl4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Osmium Tetrachloride Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium tetrachloride (OsCl₄) is an inorganic compound of significant interest in coordination chemistry and as a precursor for the synthesis of various osmium complexes. It is known to exist in two primary polymorphic forms: a high-temperature orthorhombic modification and a low-temperature cubic modification.[1][2] The synthesis of pure polymorphs of OsCl₄ is crucial for accessing specific reactive properties and for the development of novel osmium-containing compounds, which have potential applications in catalysis and medicinal chemistry. This guide provides an in-depth overview of the synthesis, characterization, and experimental protocols for producing both the orthorhombic and cubic polymorphs of this compound.

Polymorphs of this compound: A Comparative Overview

The two principal polymorphs of this compound exhibit distinct crystal structures and are synthesized under different reaction conditions. A summary of their key properties is presented below.

| Property | High-Temperature Polymorph (Orthorhombic) | Low-Temperature Polymorph (Cubic) |

| Crystal System | Orthorhombic | Cubic |

| Space Group | Cmmm (No. 65)[1][3] | P4₃32 or P4₁32[2] |

| Lattice Parameters | a = 12.08 Å, b = 11.96 Å, c = 11.68 Å[2] | a = 9.95 Å[2] |

| Color | Reddish-black[1] | Brown |

| Synthesis Temperature | High temperature (e.g., 733 K)[2] | Low temperature |

| Precursors | Osmium metal and Chlorine gas; Osmium tetroxide and Carbon tetrachloride[2] | Osmium tetroxide and Thionyl chloride[2] |

| Structure | Edge-sharing OsCl₆ octahedra forming one-dimensional chains[1][3] |

Synthesis Methodologies and Experimental Protocols

The synthesis of each OsCl₄ polymorph requires specific reagents and conditions. The following sections provide detailed experimental protocols for the preparation of both the high-temperature and low-temperature forms.

Synthesis of High-Temperature Orthorhombic this compound

The high-temperature polymorph of OsCl₄ can be prepared by two primary methods: direct chlorination of osmium metal and the reaction of osmium tetroxide with carbon tetrachloride.

Method 1: Direct Chlorination of Osmium Metal

This method, first reported in 1909, involves the direct reaction of osmium metal with chlorine gas at elevated temperatures.[1]

Experimental Protocol:

-

Apparatus Setup: Place a sample of finely divided osmium metal in a quartz combustion tube. The tube should be connected to a source of dry chlorine gas and have a collection zone downstream.

-

Reaction Conditions: Heat the combustion tube to a temperature of 650-700 °C.

-

Chlorination: Pass a slow stream of dry chlorine gas over the heated osmium metal. The osmium will react with the chlorine to form volatile this compound.

-

Product Collection: The gaseous OsCl₄ will sublime and deposit in the cooler downstream collection zone of the tube as reddish-black crystals.

-

Purification: The product can be purified by sublimation under a stream of chlorine gas to remove any unreacted osmium or lower osmium chlorides.

Method 2: Reaction of Osmium Tetroxide with Carbon Tetrachloride

This method provides an alternative route to the high-temperature polymorph using osmium tetroxide as the starting material.[2]

Experimental Protocol:

-

Reactant Preparation: Place a stoichiometric amount of osmium tetroxide (OsO₄) in a sealed, heavy-walled glass ampoule.

-

Solvent Addition: Carefully add an excess of dry carbon tetrachloride (CCl₄) to the ampoule.

-

Reaction Conditions: Seal the ampoule under vacuum and heat it in a tube furnace to 733 K (460 °C).[2]

-

Reaction Time: Maintain the reaction at this temperature for several hours to ensure complete conversion.

-

Product Isolation: After cooling the ampoule to room temperature, carefully open it in a well-ventilated fume hood. The reddish-black crystals of orthorhombic OsCl₄ can be collected and washed with a dry, inert solvent to remove any residual CCl₄.

Synthesis of Low-Temperature Cubic this compound

The low-temperature, cubic polymorph of OsCl₄ is synthesized through the reduction of osmium tetroxide with thionyl chloride.[1][2]

Experimental Protocol:

-

Reactant Preparation: Dissolve osmium tetroxide (OsO₄) in an excess of freshly distilled thionyl chloride (SOCl₂).

-

Reaction Conditions: The reaction is typically carried out at or below room temperature. Gentle warming may be applied to initiate the reaction, but exothermic reactions should be controlled.

-

Reaction Progression: The reaction proceeds with the evolution of chlorine gas and sulfur dioxide.[1] The solution will change color as the OsO₄ is reduced to OsCl₄.

-

Product Precipitation: The brown, cubic OsCl₄ will precipitate from the solution.

-

Isolation and Purification: The precipitate is collected by filtration in an inert atmosphere (e.g., using a Schlenk line). The product should be washed with a dry, inert solvent to remove any unreacted SOCl₂ and then dried under vacuum.

Visualization of Synthesis Pathways

The logical relationships between the precursors and the resulting polymorphs of this compound are illustrated in the following diagrams.

Caption: Synthesis pathways for this compound polymorphs.

Caption: Experimental workflow for OsCl₄ synthesis.

Characterization of this compound Polymorphs

Confirmation of the synthesized polymorph is typically achieved through X-ray diffraction (XRD). The distinct crystal systems and lattice parameters of the orthorhombic and cubic forms result in unique powder XRD patterns. Other characterization techniques include elemental analysis and magnetic susceptibility measurements.

Safety Considerations

Osmium tetroxide is a highly toxic, volatile, and corrosive substance. All manipulations involving OsO₄ must be carried out in a certified fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Thionyl chloride and carbon tetrachloride are also hazardous and should be handled with care. Chlorine gas is a respiratory irritant and should be used in a well-ventilated area.

Conclusion

The synthesis of the two primary polymorphs of this compound, the high-temperature orthorhombic and low-temperature cubic forms, is achievable through distinct and well-established chemical routes. The choice of precursors and reaction conditions directly dictates the resulting crystal structure. This guide provides the necessary detailed protocols and comparative data to enable researchers to synthesize the desired polymorph of OsCl₄ for their specific applications in research and development. Careful adherence to the experimental procedures and safety precautions is paramount for the successful and safe synthesis of these valuable osmium compounds.

References

Unraveling the Structure of Osmium(IV) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of osmium(IV) chloride (OsCl₄), a compound of significant interest in inorganic chemistry and materials science. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for their synthesis and characterization, and presents a visual representation of its most well-documented crystal structure. The information herein is intended to serve as a critical resource for researchers engaged in the study and application of osmium compounds.

Introduction to Osmium(IV) Chloride Polymorphism

Osmium(IV) chloride is known to exist in at least two distinct crystalline forms, or polymorphs: a high-temperature orthorhombic phase and a low-temperature cubic phase.[1][2] The structural differences between these polymorphs lead to variations in their physical and chemical properties. The high-temperature form is a reddish-black crystalline solid, while the low-temperature modification is described as a brown powder.[1]

Crystallographic Data

The determination of the precise crystal structure of osmium(IV) chloride has been the subject of multiple studies, leading to some variations in the reported crystallographic data. This section summarizes the key quantitative data for both the high-temperature orthorhombic and low-temperature cubic polymorphs.

High-Temperature Orthorhombic Polymorph

The high-temperature form of OsCl₄ adopts an orthorhombic crystal system with the space group Cmmm (No. 65).[1][3][4] Its structure is characterized by one-dimensional infinite chains of edge-sharing OsCl₆ octahedra.[4][5][6] Within these octahedra, the osmium ion (Os⁴⁺) is coordinated to six chloride ions.[3][6] The Os-Cl bond lengths vary, with two shorter and four longer bonds reported.[3][6] A notable feature is the Jahn-Teller distortion observed in the OsCl₆ octahedra.[4]

The lattice parameters for the orthorhombic polymorph have been reported with some discrepancies across different studies, as detailed in the table below.

| Parameter | Value (Materials Project) [3] | Value (F.A. Cotton et al.) [5] | Value (Benchchem) [2] | Value (DFT Calculation) [4] |

| Space Group | Cmmm | Cmmm | - | Cmmm |

| a (Å) | 6.172 | - | 12.08 | 8.070 |

| b (Å) | 6.172 | - | 11.96 | 8.428 |

| c (Å) | 3.629 | - | 11.68 | 3.601 |

| α (°) | 90.000 | - | - | - |

| β (°) | 90.000 | - | - | - |

| γ (°) | 94.538 | - | - | - |

| Volume (ų) | 137.838 | - | - | - |

Table 1: Crystallographic Data for Orthorhombic Osmium(IV) Chloride.

Further structural details for the high-temperature polymorph include specific bond lengths and interatomic distances, which are crucial for understanding the material's properties.

| Parameter | Value (F.A. Cotton et al.) [5] | Value (Materials Project) [3][6] |

| Os-Os separation (Å) | 3.560(1) | - |

| Os-Cl (bridging) (Å) | 2.378(2) | 2.40 (longer) |

| Os-Cl (non-bridging) (Å) | 2.261(4) | 2.27 (shorter) |

Table 2: Key Bond Lengths and Interatomic Distances in Orthorhombic Osmium(IV) Chloride.

Low-Temperature Cubic Polymorph

A less-characterized, brown, cubic polymorph of OsCl₄ has also been reported.[1][2] This form is synthesized at lower temperatures.[2]

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | P4₃32 or P4₁32[2] |

| a (Å) | 9.95[2] |

Table 3: Crystallographic Data for Cubic Osmium(IV) Chloride.

Experimental Protocols

The synthesis and structural characterization of osmium(IV) chloride polymorphs require specific experimental conditions.

Synthesis of Osmium(IV) Chloride Polymorphs

High-Temperature Orthorhombic Polymorph:

This polymorph is typically synthesized through the direct chlorination of osmium metal at elevated temperatures (400-600 °C).[1][5] An alternative method involves the reaction of osmium tetroxide (OsO₄) with carbon tetrachloride (CCl₄) at high temperatures (e.g., 733 K).[2]

-

Protocol 1: Direct Chlorination [1][5]

-

Place osmium metal in a reaction tube.

-

Pass a stream of chlorine gas over the metal.

-

Heat the reaction tube to a temperature between 400 and 600 °C.

-

Black crystals of the high-temperature OsCl₄ polymorph will form in the hottest part of the tube.

-

Low-Temperature Cubic Polymorph:

The cubic form of OsCl₄ is prepared by the reduction of osmium tetroxide with thionyl chloride (SOCl₂).[1][2] This reaction is carried out under more controlled and lower temperature conditions compared to the synthesis of the orthorhombic form.[2]

-

Protocol 2: Reduction of Osmium Tetroxide [1][2]

-

React osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂).

-

The reaction can be performed at the reflux temperature of SOCl₂ or even at room temperature.

-

The resulting product is the brown, cubic polymorph of OsCl₄.

-

Crystal Structure Determination

The primary technique for elucidating the crystal structure of osmium(IV) chloride is single-crystal X-ray diffraction .

-

General Workflow for X-ray Crystallography:

-

Crystal Mounting: A suitable single crystal of OsCl₄ is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

-

The workflow for determining the crystal structure via X-ray diffraction can be visualized as follows:

References

- 1. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. Osmium tetrachloride | 10026-01-4 | Benchchem [benchchem.com]

- 3. mp-571035: OsCl4 (orthorhombic, Cmmm, 65) [legacy.materialsproject.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Materials Data on OsCl4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Osmium Tetrachloride

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (OsCl₄). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Physical Properties

This compound is an inorganic compound that exists as a crystalline solid.[1] It is known to have two polymorphic forms, a high-temperature orthorhombic form and a low-temperature cubic form.[2][3] The appearance of this compound is generally described as red or reddish-black crystals, with the existence of a black form also noted.[1][4][5]

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | OsCl₄ | [6][7] |

| Molecular Weight | 332.041 g/mol | [1][4] |

| Appearance | Red to reddish-black crystalline solid | [1][3][5] |

| Melting Point | Decomposes at 323 °C | [2][3][5] |

| Boiling Point | 450 °C (sublimes) | [1][7] |

| Density | 4.38 g/cm³ | [1][2][3][5] |

| Crystal Structure | Orthorhombic (high-temperature), Cubic (low-temperature) | [2][3] |

Chemical Properties

This compound is a compound where osmium is in the +4 oxidation state.[1][4] It is recognized for its strong oxidizing properties and is used in organic synthesis.[2]

Solubility and Reactivity

This compound is soluble in water, forming a yellow solution.[2][7] However, this solution is not stable and undergoes hydrolysis over time to form osmium oxides and hydrochloric acid.[7] It is also soluble in hydrochloric acid.[3] The compound is generally insoluble in organic solvents.[8]

Stability and Decomposition

This compound decomposes at a temperature of 323 °C.[2][5] Aqueous solutions of osmium compounds can be unstable, particularly when exposed to light and elevated temperatures, which can lead to the formation of a black precipitate of hydrated osmium dioxide (OsO₂∙2H₂O).[9]

Key Chemical Reactions

Hydrolysis in Water: this compound reacts with water, leading to the formation of osmium oxides and hydrochloric acid.[7]

Figure 1: Hydrolysis of this compound.

Reaction with Hydrochloric Acid: Osmium tetroxide, a related and often precursor compound, dissolves in hydrochloric acid to produce the hexachloroosmate anion.[3]

Figure 2: Reaction of Osmium Tetroxide with HCl.

Experimental Protocols: Synthesis of this compound

There are two primary polymorphs of this compound, each synthesized through a distinct experimental protocol.[2][3]

Synthesis of High-Temperature Orthorhombic Polymorph

The high-temperature form of this compound can be prepared through the direct chlorination of osmium metal.[3]

Methodology:

-

Place elemental osmium metal in a reaction vessel suitable for high-temperature chlorination.

-

Introduce a stream of chlorine gas (Cl₂) into the vessel.

-

Heat the reaction vessel to initiate the reaction between osmium and chlorine.

-

The reaction, Os + 2 Cl₂ → OsCl₄, yields the reddish-black orthorhombic crystalline form of this compound.[3]

An alternative method involves the reaction of osmium tetroxide with carbon tetrachloride at elevated temperatures.[2]

Synthesis of Low-Temperature Cubic Polymorph

The low-temperature, brown, cubic polymorph is synthesized by the reduction of osmium tetroxide with thionyl chloride.[2][3]

Methodology:

-

Carefully react osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂).

-

The reaction, OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂, produces the cubic form of this compound.[3]

-

This reaction should be performed under controlled conditions to manage the evolution of chlorine and sulfur dioxide gases.

Figure 3: Synthesis Pathways for this compound Polymorphs.

References

- 1. WebElements Periodic Table » Osmium » this compound [webelements.co.uk]

- 2. This compound | 10026-01-4 | Benchchem [benchchem.com]

- 3. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Osmium » this compound [winter.group.shef.ac.uk]

- 5. americanelements.com [americanelements.com]

- 6. This compound | Cl4Os | CID 4070891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. This compound CAS#: 10026-01-4 [amp.chemicalbook.com]

- 9. scispace.com [scispace.com]

Unveiling the Magnetic Properties of Osmium Tetrachloride Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the magnetic susceptibility of the polymorphic forms of osmium tetrachloride (OsCl₄). This compound, a compound of significant interest in coordination chemistry and materials science, exists in two distinct crystalline forms, each exhibiting unique magnetic properties. This document summarizes the available quantitative data, details the experimental protocols for synthesis and magnetic characterization, and provides a visual representation of the experimental workflow.

Core Data Summary

The magnetic properties of the two known polymorphs of this compound are distinct, reflecting their different crystal structures. The high-temperature, orthorhombic form displays a higher magnetic susceptibility compared to the low-temperature, cubic form. A summary of the reported magnetic susceptibility data is presented in the table below.

| Polymorph | Color | Crystal System | Molar Magnetic Susceptibility (χ_m) | Temperature Dependence |

| High-Temperature Form | Black | Orthorhombic | +1080 x 10⁻⁶ c.g.s. units | Temperature-independent |

| Low-Temperature Form | Dark Brown | Cubic | +880 x 10⁻⁶ c.g.s. units (at 300 K) | Slightly temperature-dependent |

Experimental Protocols

Synthesis of this compound Polymorphs

The two polymorphic forms of this compound are synthesized via different chemical routes.

1. High-Temperature (Orthorhombic) Form (Black)

This polymorph can be synthesized by the direct chlorination of osmium metal at elevated temperatures.[1]

-

Reaction: Os + 2 Cl₂ → OsCl₄

-

Procedure: A stream of chlorine gas is passed over osmium metal powder heated to a high temperature. The resulting black, crystalline this compound is collected.

An alternative reported synthesis involves the reaction of osmium tetroxide with carbon tetrachloride saturated with chlorine gas in a sealed tube at 470°C.[2]

-

Reaction: OsO₄ + 2 CCl₄ → OsCl₄ + 2 COCl₂ + Cl₂

2. Low-Temperature (Cubic) Form (Dark Brown)

This form is obtained through the reduction of osmium tetroxide with thionyl chloride.[1][2]

-

Reaction: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂

-

Procedure: Osmium tetroxide is dissolved in thionyl chloride and the solution is heated. The dark brown, cubic crystals of this compound precipitate from the solution.

Measurement of Magnetic Susceptibility

While the specific experimental parameters used for the original characterization of this compound polymorphs are not detailed in the available literature, the following established methods are commonly employed for determining the magnetic susceptibility of solid materials.

1. Gouy Method

The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field.[3][4]

-

Apparatus: A Gouy balance consists of an analytical balance, a sample tube (Gouy tube), and a powerful electromagnet.

-

Procedure:

-

The empty Gouy tube is weighed.

-

The tube is filled with the powdered sample to a specific height and weighed again to determine the mass of the sample.

-

The tube is suspended from the balance so that the bottom of the sample is in the center of the magnetic field, and the top is out of the field.

-

The apparent mass of the sample is measured with the magnetic field off.

-

The magnetic field is turned on to a known strength, and the apparent mass is measured again.

-

The change in mass is used to calculate the volume and molar magnetic susceptibility. Paramagnetic materials will be pulled into the magnetic field, resulting in an apparent increase in mass, while diamagnetic materials will be pushed out, leading to an apparent decrease in mass.

-

2. Evans Balance (Johnson Matthey Balance)

The Evans balance is a more modern and convenient instrument that also operates on the principle of the force exerted by a magnetic field.[5][6]

-

Principle: It measures the force required to restore a set of permanent magnets to their original position after being displaced by the sample.

-

Procedure:

-

The empty sample tube is placed in the balance, and the instrument is zeroed.

-

The tube is filled with the sample to a calibrated mark and reinserted into the balance.

-

The digital readout directly provides a value (R) that is proportional to the volume susceptibility of the sample.

-

The mass susceptibility is calculated using the length of the sample, its mass, and a calibration constant for the instrument.

-

3. Nuclear Magnetic Resonance (NMR) Method

The Evans NMR method provides a way to determine magnetic susceptibility in solution, but adaptations exist for solid samples.[7][8][9]

-

Principle: The chemical shift of a reference compound is altered by the presence of a paramagnetic species. This shift is proportional to the magnetic susceptibility of the species.

-

Procedure for Solids (Slurry Method):

-

A slurry of the powdered solid is prepared in a suitable solvent containing a reference compound (e.g., tetramethylsilane, TMS).

-

A capillary containing the same solvent and reference compound is placed inside the NMR tube with the slurry.

-

The NMR spectrum is acquired.

-

The difference in the chemical shift of the reference compound in the slurry and in the capillary is measured.

-

This chemical shift difference is used to calculate the magnetic susceptibility of the solid.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and magnetic characterization of the two polymorphs of this compound.

Caption: Workflow for OsCl₄ synthesis and magnetic analysis.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Virtual Labs [ep2-iitb.vlabs.ac.in]

- 4. holmarc.com [holmarc.com]

- 5. Evans balance - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Magnetic susceptibility measurement of insoluble solids by NMR: magnetic susceptibility of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. University of Ottawa NMR Facility Blog: NMR to Determine Paramagnetic Susceptibilities [u-of-o-nmr-facility.blogspot.com]

Historical Preparation of Osmium Tetrachloride: A Technical Whitepaper

This document provides an in-depth technical guide on the historical methods for the preparation of osmium tetrachloride (OsCl₄). It is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the synthesis and properties of this inorganic compound. This compound is an inorganic compound composed of osmium and chlorine, where osmium is in the +4 oxidation state.[1] It is a significant starting material for the synthesis of other osmium complexes.[1]

Historically, two primary polymorphs of this compound have been synthesized, each resulting from a distinct preparatory route. These forms are a high-temperature, reddish-black orthorhombic polymorph, and a low-temperature, brown cubic polymorph.[1][2]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This data is essential for handling and characterizing the compound in a laboratory setting.

| Property | Value | Citations |

| Chemical Formula | OsCl₄ | [1][3] |

| Molar Mass | 332.041 g/mol | [1][4] |

| Appearance | Red-black orthorhombic crystals or brown cubic crystals | [1][3] |

| Density | 4.38 g/cm³ | [1][2] |

| Decomposition Temp. | 323 °C | [2][5] |

| Solubility in Water | Reacts with water (hydrolyzes) | [1][2] |

| Solubility in Ethanol | Insoluble | [5] |

| Crystal Structure (High-Temp) | Orthorhombic, Space Group Cmmm, No. 65 | [1][2] |

| Crystal Structure (Low-Temp) | Cubic | [1][2] |

Historical Synthesis Protocols

The two primary historical methods for synthesizing this compound are detailed below. These protocols lead to the formation of different crystalline polymorphs.

High-Temperature Synthesis: Direct Chlorination of Osmium Metal

This was the first reported method for preparing this compound, dating back to 1909.[1] It involves the direct reaction of osmium metal with an excess of chlorine gas at elevated temperatures. This process yields the reddish-black orthorhombic polymorph.[1][6]

-

Apparatus Setup: A reaction tube, typically made of quartz or a similar inert material, is prepared to withstand high temperatures. The tube is connected to a chlorine gas source and an outlet to handle excess chlorine safely.

-

Reactant Preparation: A known quantity of pure osmium metal powder is placed into the reaction tube.

-

Reaction Execution: A stream of dry chlorine gas (Cl₂) is passed over the osmium metal.[6][7]

-

Heating: The reaction tube containing the osmium metal is heated to a high temperature, typically under pressure.[6] While the exact historical conditions may vary, temperatures in the range of 600-700°C are generally required for the reaction to proceed effectively.

-

Product Formation: The osmium metal reacts with the chlorine gas to form this compound vapor, which then sublimes and crystallizes in a cooler part of the apparatus as reddish-black needles.[1]

-

Purification: The product is typically purified by sublimation to separate it from any unreacted osmium or lower chlorides.

The balanced chemical equation for this synthesis is: Os (s) + 2 Cl₂ (g) → OsCl₄ (s) [1][7]

Low-Temperature Synthesis: Reduction of Osmium Tetroxide

This method produces a brown, cubic polymorph of this compound.[1] It involves the reduction of the highly volatile and toxic osmium tetroxide (OsO₄) using thionyl chloride (SOCl₂) as both a solvent and a reducing agent.[1][8]

-

Safety Precaution: Osmium tetroxide is extremely toxic and volatile.[9][10] This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reactant Preparation: A carefully measured amount of osmium tetroxide is placed in a reaction flask.

-

Reaction Execution: An excess of thionyl chloride (SOCl₂) is added to the osmium tetroxide.[1]

-

Reaction Conditions: The mixture is typically stirred under controlled, anhydrous conditions. The reaction proceeds at a lower temperature compared to the direct chlorination method.

-

Product Formation: The osmium tetroxide is reduced by the thionyl chloride, resulting in the precipitation of a brown, solid product, which is the cubic form of this compound.[1] Gaseous chlorine and sulfur dioxide are evolved as byproducts.[1]

-

Isolation: The solid product is isolated from the excess thionyl chloride, typically by filtration under an inert atmosphere, followed by washing with an inert solvent and drying under a vacuum.

The balanced chemical equation for this synthesis is: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂ [1]

Structural and Characterization Data

Historically, the characterization of the two polymorphs of OsCl₄ relied on classical methods. Modern analysis confirms these findings with greater precision.

| Parameter | High-Temperature Polymorph | Low-Temperature Polymorph | Citations |

| Color | Reddish-black | Brown | [1][3] |

| Crystal System | Orthorhombic | Cubic | [1][2] |

| Coordination | Octahedrally coordinated Os centers | Apparently cubic structure | [1][2] |

| Structure Detail | OsCl₆ octahedra share opposite edges to form a chain | - | [1] |

| Lattice Parameters | a=12.08 Å, b=11.96 Å, c=11.68 Å | a = 9.95 Å | [2] |

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical synthesis methods for this compound.

Caption: Synthesis of High-Temperature OsCl₄ Polymorph.

Caption: Synthesis of Low-Temperature OsCl₄ Polymorph.

Caption: General Experimental Workflow for OsCl₄ Synthesis.

References

- 1. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. This compound | 10026-01-4 | Benchchem [benchchem.com]

- 3. WebElements Periodic Table » Osmium » this compound [winter.group.shef.ac.uk]

- 4. This compound | Cl4Os | CID 4070891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. osmium(IV) chloride [chemister.ru]

- 6. Osmium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 7. webqc.org [webqc.org]

- 8. researchgate.net [researchgate.net]

- 9. Osmium tetroxide - Wikipedia [en.wikipedia.org]

- 10. Osmium Tetroxide | O4Os | CID 30318 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of Osmium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core stability and reactivity profile of osmium tetrachloride (OsCl₄). It is intended to serve as a technical resource for professionals in research and development who handle or consider this compound in their work. The information is presented with a focus on quantitative data, experimental methodologies, and clear visual representations of chemical pathways and relationships.

Core Chemical Properties and Stability Profile

This compound (OsCl₄) is an inorganic compound featuring osmium in the +4 oxidation state. It is a key intermediate in osmium chemistry, though its handling requires care due to its reactivity and the toxicity of its potential byproducts. OsCl₄ exists in two distinct polymorphic forms, each with different synthesis routes and structural properties.[1][2]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 10026-01-4 | [2] |

| Molecular Formula | OsCl₄ | [2] |

| Molar Mass | 332.041 g/mol | [2] |

| Appearance | Red-black orthorhombic crystals or a brown cubic form | [2] |

| Density | 4.38 g/cm³ | [1][2] |

| Melting Point | Decomposes at 323°C | [1][2] |

| Solubility | Reacts with water; Soluble in hydrochloric acid | [1][2] |

Thermal Stability and Decomposition

This compound is thermally unstable at elevated temperatures. It undergoes decomposition at 323°C.[1][2] This property is critical when considering its use in high-temperature reactions or purification via sublimation. The decomposition pathway is an important consideration for storage and handling protocols.

References

An In-depth Technical Guide to the Electronic Configuration and Bonding in Osmium Tetrachloride (OsCl₄)

This document provides a comprehensive technical overview of the electronic structure, chemical bonding, and physicochemical properties of Osmium Tetrachloride (OsCl₄). It is intended for researchers, scientists, and professionals in drug development and inorganic chemistry who require a detailed understanding of this compound. The guide covers the electronic configuration of the central osmium atom, the nature of the Os-Cl bond, the resulting molecular structure, and key experimental data. Detailed protocols for its synthesis and characterization are also provided.

Electronic Configuration of Osmium in OsCl₄

The electronic properties of OsCl₄ are fundamentally determined by the electron configuration of the osmium cation. A neutral osmium atom (atomic number 76) has a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁶ 6s².[1][2] In this compound, osmium exists in the +4 oxidation state (Os⁴⁺).[3] To achieve this state, the atom loses four electrons, two from the 6s orbital and two from the 5d orbital, resulting in the cationic configuration [Xe] 4f¹⁴ 5d⁴.

In the octahedral crystal field created by the six chloride ligands, the 5d orbitals of the Os⁴⁺ ion split into two distinct energy levels: a lower-energy t₂g triplet (dxy, dxz, dyz) and a higher-energy eg doublet (dx²-y², dz²). The four 5d electrons occupy the t₂g orbitals with parallel spins as much as possible, leading to a t₂g⁴ configuration. Specifically, two electrons occupy the dxy state, while the other two occupy the dxz and dyz orbitals.[4] This arrangement corresponds to a low-spin S=1 state.[4] This d⁴ configuration is responsible for the compound's paramagnetic nature.[5][6]

Chemical Bonding and Molecular Structure

This compound is an inorganic compound featuring primarily covalent bonding between osmium and chlorine atoms. It is known to exist in two distinct polymorphic forms: a reddish-black, high-temperature orthorhombic form and a brown, low-temperature cubic form.[6][7]

The more commonly cited high-temperature polymorph adopts an orthorhombic crystal structure.[7] In this structure, each osmium center is octahedrally coordinated to six chloride ligands (OsCl₆). These octahedra share opposite edges to form infinite one-dimensional polymer chains.[7] This edge-sharing arrangement leads to Os-Cl-Os bond angles of 96.92° and Cl-Os-Cl bond angles of 83.08°.[4] The low-temperature form possesses a cubic structure.[6]

Physicochemical and Structural Data

Quantitative data for the two polymorphs of OsCl₄ are summarized below for comparative analysis.

Table 1: General Physicochemical Properties of OsCl₄

| Property | Value |

| Chemical Formula | OsCl₄ |

| Molar Mass | 332.041 g/mol [7] |

| Appearance | Red-black (orthorhombic) or brown (cubic) crystals[7] |

| Density | 4.38 g/cm³ (orthorhombic)[5][7] |

| Melting Point | Decomposes at 323°C |

| Solubility | Reacts with water; soluble in hydrochloric acid[5][7] |

Table 2: Crystallographic Data of OsCl₄ Polymorphs

| Property | High-Temperature Form | Low-Temperature Form |

| Crystal System | Orthorhombic[7] | Cubic[6] |

| Space Group | Cmmm (No. 65)[7] | P4₃32 or P4₁32[6] |

| Lattice Constants | a = 12.08 Å, b = 11.96 Å, c = 11.68 Å[6] | a = 9.95 Å[6] |

Table 3: Magnetic Properties of OsCl₄ Polymorphs

| Property | High-Temperature Form | Low-Temperature Form |

| Magnetic Behavior | Paramagnetic[5] | Paramagnetic[6] |

| Molar Susceptibility (χₘ) | +1080 × 10⁻⁶ c.g.s. (Temperature-independent)[6] | +880 × 10⁻⁶ c.g.s. at 300 K (Temperature-dependent)[6] |

| Key Feature | Reduced Os⁴⁺-Os⁴⁺ interactions due to larger interatomic distances[6] | Influenced by strong spin-orbit coupling (ξ ≈ 4500 cm⁻¹)[6] |

Experimental Protocols

Synthesis of OsCl₄ Polymorphs

The two polymorphs of OsCl₄ are synthesized via distinct chemical routes. The selection of precursors and reaction conditions is critical for obtaining the desired crystal structure.

Protocol 4.1.1: Synthesis of High-Temperature (Orthorhombic) OsCl₄ [5][7]

-

Method: Direct chlorination of osmium metal.

-

Apparatus: A quartz tube furnace capable of reaching at least 700°C, a source of dry chlorine gas.

-

Procedure:

-

Place a sample of pure osmium powder in a quartz boat inside the furnace tube.

-

Purge the system with an inert gas (e.g., argon) to remove air and moisture.

-

Heat the furnace to approximately 700°C.

-

Introduce a slow stream of dry chlorine gas over the heated osmium powder.

-

The reaction Os + 2 Cl₂ → OsCl₄ proceeds, yielding the reddish-black orthorhombic product.[7]

-

After the reaction is complete, cool the furnace to room temperature under an inert atmosphere before collecting the product.

-

Protocol 4.1.2: Synthesis of Low-Temperature (Cubic) OsCl₄ [6][7]

-

Method: Reduction of osmium tetroxide with thionyl chloride.

-

Apparatus: A round-bottom flask equipped with a reflux condenser.

-

Procedure:

-

In the round-bottom flask, dissolve osmium tetroxide (OsO₄) in an excess of thionyl chloride (SOCl₂).

-

Gently heat the mixture to reflux.

-

The reaction OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂ occurs, leading to the formation of a brown precipitate.[7]

-

After the reaction is complete, cool the mixture and isolate the solid product by filtration.

-

Wash the product with a suitable dry, non-reactive solvent to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum.

-

Characterization Methods

Protocol 4.2.1: X-ray Diffraction (XRD) for Structural Analysis [6]

-

Objective: To determine the crystal structure, space group, and lattice parameters of the synthesized OsCl₄ polymorphs.

-

Methodology:

-

A finely ground powder sample of the OsCl₄ polymorph is prepared and mounted on a sample holder.

-

X-ray powder diffraction data are collected using a diffractometer, typically with Cu Kα radiation.

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is recorded.

-

The observed diffraction peaks are indexed to assign Miller indices (hkl) corresponding to an orthorhombic or cubic unit cell.

-

Analysis of the systematic absences in the diffraction pattern allows for the determination of the space group (e.g., Cmmm for the orthorhombic form).

-

A Rietveld refinement is performed on the pattern to obtain precise lattice parameters, which are then compared with literature values to confirm the polymorph identity.[6]

-

Protocol 4.2.2: Magnetic Susceptibility Measurement [6]

-

Objective: To quantify the paramagnetic behavior of OsCl₄ and differentiate between the two polymorphs.

-

Methodology:

-

A precisely weighed sample of OsCl₄ is placed in a sample holder suitable for a SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance.

-

The magnetic moment of the sample is measured as a function of an applied magnetic field at a constant temperature (e.g., 300 K).

-

For temperature-dependent measurements (particularly for the low-temperature form), the measurement is repeated at various temperatures.

-

The raw data are corrected for diamagnetic contributions from the core electrons and the sample holder.

-

The molar magnetic susceptibility (χₘ) is calculated from the corrected magnetic moment.

-

The results are analyzed to determine if the susceptibility is temperature-dependent or independent, which is a key distinguishing feature between the low- and high-temperature forms.[6]

-

References

- 1. Periodic Table of Elements: Osmium - Os (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 2. WebElements Periodic Table » Osmium » properties of free atoms [winter.group.shef.ac.uk]

- 3. WebElements Periodic Table » Osmium » this compound [winter.group.shef.ac.uk]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Osmium(IV)-chlorid – Wikipedia [de.wikipedia.org]

- 6. This compound | 10026-01-4 | Benchchem [benchchem.com]

- 7. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]

Unveiling Osmium Tetrachloride: A Technical Guide to Its Early Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early literature on the discovery of osmium tetrachloride (OsCl₄), providing a detailed account of its initial synthesis and characterization. The information presented is curated for researchers, scientists, and professionals in drug development who require a foundational understanding of this significant inorganic compound.

The First Synthesis: Direct Chlorination of Osmium Metal

The first successful isolation and characterization of this compound was reported in 1909 by Otto Ruff and Ferd. Bornemann. Their work, published in 1910 in the journal Zeitschrift für anorganische Chemie, detailed the synthesis of a reddish-black, crystalline solid by the direct chlorination of metallic osmium at elevated temperatures.[1] This high-temperature polymorph was found to be orthorhombic.

Experimental Protocol: Synthesis of the High-Temperature Polymorph

-

Preparation of Osmium Metal: Finely divided osmium metal was used as the starting material. The purity of the metal was crucial for obtaining a clean product.

-

Reaction with Chlorine Gas: The osmium metal was placed in a reaction vessel, likely a sealed tube made of a material resistant to high temperatures and chlorine gas, such as porcelain or quartz.

-

High-Temperature Reaction: A stream of dry chlorine gas was passed over the heated osmium metal. The reaction was carried out at a high temperature, likely in the range of 650-700°C, to facilitate the direct combination of the elements.

-

Sublimation and Collection: The this compound formed as a volatile solid that sublimed at the reaction temperature. It was then collected in a cooler part of the apparatus as dark-colored, needle-like crystals.

-

Purification: The collected crystals were likely purified by resublimation to remove any unreacted osmium or lower osmium chlorides.

Characterization of the High-Temperature Polymorph

Ruff and Bornemann characterized the newly synthesized compound to establish its chemical identity and physical properties.

Table 1: Quantitative Data from the Early Characterization of this compound (High-Temperature Polymorph)

| Property | Reported Value | Notes |

| Appearance | Reddish-black, needle-like crystals | As described in early reports. |

| Crystal Structure | Orthorhombic | Determined by early crystallographic methods. |

| Density | 4.38 g/cm³ | This value is cited in later literature, likely originating from or confirmed by subsequent studies. |

| Decomposition Temperature | Decomposes above 400°C | OsCl₄ is thermally unstable and decomposes rather than melts at atmospheric pressure. |

| Solubility | Reacts with water | Hydrolyzes in the presence of water. Soluble in hydrochloric acid. |

A Second Path: The Low-Temperature Polymorph

Subsequent to the initial discovery, a second, distinct crystalline form of this compound was synthesized. This brown, cubic polymorph is obtained through the reduction of osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂). This method provided a lower-temperature route to the tetrachloride.

Experimental Protocol: Synthesis of the Low-Temperature Polymorph

The synthesis of the cubic polymorph of this compound involves the following steps:

-

Reaction Setup: A solution of osmium tetroxide in a suitable inert solvent is prepared.

-

Reduction with Thionyl Chloride: Thionyl chloride is added to the OsO₄ solution. The reaction proceeds at a lower temperature compared to the direct chlorination method.

-

Precipitation: The brown, cubic this compound precipitates from the reaction mixture.

-

Isolation and Purification: The solid product is isolated by filtration, washed with an inert solvent to remove any unreacted starting materials and byproducts, and dried under vacuum.

Experimental Workflow and Logical Relationships

The synthesis of the two polymorphs of this compound can be visualized as distinct pathways starting from different osmium precursors.

References

Thermodynamic Properties of Osmium Tetrachloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic data for osmium tetrachloride (OsCl₄). It includes key thermodynamic parameters and outlines the general experimental methodologies employed for their determination in related inorganic compounds, offering a framework for understanding the thermochemical characteristics of this substance.

Data Presentation

The core thermodynamic properties of solid this compound at standard ambient temperature and pressure (SATP; 298.15 K and 1 bar) are summarized in the table below. These values are crucial for predicting the compound's stability, reactivity, and behavior in various chemical processes.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -255 | kJ/mol |

| Standard Molar Entropy | S° | 155 | J/(mol·K) |

| Molar Heat Capacity | Cₚ | Data not available in the literature | J/(mol·K) |

Experimental Protocols

Determination of Standard Molar Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a compound is determined by measuring the heat of a reaction involving that compound and then applying Hess's Law. For metal halides, this is often achieved through reaction calorimetry.

A common approach is solution calorimetry . In this method, the heat of dissolution of the metal and the metal chloride in a suitable solvent (e.g., an acidic solution) are measured separately. The enthalpy of formation of the corresponding metal ion in solution is also required. By constructing a thermochemical cycle, the enthalpy of formation of the solid metal chloride can be calculated.

Alternatively, combustion calorimetry in a bomb calorimeter can be used, particularly for compounds that react exothermically with an oxidizing agent. The sample is ignited in a high-pressure oxygen environment, and the heat released during the combustion is measured. From the heat of combustion and the known enthalpies of formation of the combustion products (e.g., metal oxides and gaseous halides), the enthalpy of formation of the original compound can be determined using Hess's Law. For platinum chlorides, a similar technique involving reduction with gaseous hydrogen has been used to measure their enthalpies of formation.[1]

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a substance is determined from its heat capacity as a function of temperature, starting from close to absolute zero. This is based on the third law of thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero.

The experimental technique used is adiabatic calorimetry . A sample of the substance is cooled to a very low temperature (typically with liquid helium). Small, known amounts of heat are then introduced to the sample, and the resulting temperature increase is measured. This allows for the precise determination of the heat capacity (Cₚ) at various temperatures.

The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity data according to the following equation:

S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cₚ(T)/T) dT

Corrections are made for any phase transitions that occur between 0 K and 298.15 K.

Determination of Molar Heat Capacity (Cₚ)

The molar heat capacity of a solid can be measured using several calorimetric techniques.

-

Adiabatic Calorimetry : As described for the determination of entropy, this method provides highly accurate heat capacity values over a wide range of temperatures.

-

Differential Scanning Calorimetry (DSC) : This is a more common and faster method for determining heat capacity.[2] A sample and a reference material are heated at a constant rate, and the difference in the heat flow required to maintain them at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.

Visualizations

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of a metal chloride, such as this compound, using bomb calorimetry and Hess's Law.

Caption: Workflow for determining ΔfH° via bomb calorimetry.

References

An In-depth Technical Guide to Osmium Tetrachloride

This guide provides a comprehensive overview of osmium tetrachloride (OsCl₄), including its chemical identifiers, physical and chemical properties, synthesis, and applications. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Chemical Identifiers and Physical Properties

This compound is an inorganic compound of osmium and chlorine.[1] It exists in two crystalline forms, a high-temperature orthorhombic polymorph and a low-temperature cubic polymorph.[1][2] The compound is primarily used in the synthesis of other osmium complexes.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 10026-01-4 | [1] |

| PubChem CID | 4070891 | [1] |

| EC Number | 622-467-5 | [1] |

| UN Number | 2471 | [1] |

| InChI Key | IHUHXSNGMLUYES-UHFFFAOYSA-J | [1] |

| CompTox Dashboard (EPA) | DTXSID30143075 | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | OsCl₄ | [1] |

| Molar Mass | 332.041 g/mol | [1] |

| Appearance | Red-black orthorhombic crystals | [1] |

| Density | 4.38 g/cm³ | [1] |

| Melting Point | Decomposes at 323°C | [1] |

| Solubility in water | Reacts with water | [1] |

| Solubility | Soluble in hydrochloric acid | [1] |

Synthesis of this compound

This method, first reported in 1909, involves the direct chlorination of osmium metal to produce the high-temperature, reddish-black orthorhombic polymorph of this compound.[1]

Reaction: Os + 2 Cl₂ → OsCl₄[1]

General Procedure: The synthesis is achieved by passing chlorine gas over osmium metal at elevated temperatures. The precise conditions, such as temperature, pressure, and reaction time, would need to be optimized in a laboratory setting.

A brown, cubic polymorph of this compound can be formed by the reduction of osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂).[1]

Reaction: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂[1]

General Procedure: This reaction involves treating osmium tetroxide with an excess of thionyl chloride. The reaction likely requires careful control of temperature and subsequent removal of volatile byproducts.

A logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis routes for the two polymorphs of this compound.

Applications in Research and Development

The primary application of this compound is as a precursor for the synthesis of other osmium complexes.[1] These complexes have various applications in catalysis and materials science.

This compound is a key intermediate in the synthesis of a variety of organometallic osmium compounds.[3] For instance, it can be used to prepare hexahaloosmate(IV) salts, such as (NH₄)₂[OsCl₆], which are themselves versatile starting materials for other osmium complexes.[3]

Example Reaction: The reduction of osmium tetroxide in the presence of hydrochloric acid yields hexachloroosmic acid, which can be isolated as its ammonium salt.[3] This salt can then be used in further synthetic steps.

While direct applications of this compound in drug development are not widely documented, osmium-containing compounds, in general, have garnered interest for their potential biological activities. Osmium complexes have been investigated for their anticancer properties, with mechanisms of action that may involve interaction with DNA and proteins, leading to cytotoxic effects.[2]

Notably, a polymer-supported osmium catalyst, derived from osmium tetroxide, has been successfully used in the industrial-scale synthesis of an intermediate for the anticancer drug camptothecin.[4] This highlights the potential of osmium-based catalysts in pharmaceutical manufacturing. The development of such catalysts often involves the use of osmium salts, for which this compound can be a starting material.

Safety, Handling, and Experimental Protocols

Osmium compounds, including this compound and the highly volatile osmium tetroxide, are extremely toxic and must be handled with stringent safety precautions. The following protocols are based on established procedures for osmium tetroxide and should be adapted for this compound.

When handling this compound, the following PPE is mandatory:

-

Gloves: Double-gloving with nitrile gloves is recommended.[5]

-

Eye Protection: Chemical splash goggles and a face shield.[6]

-

Lab Coat: A fully buttoned lab coat with sleeves extending to the wrists.[6]

-

Respiratory Protection: All work with this compound or its solutions must be conducted in a certified chemical fume hood.[5]

-

Storage: Store this compound in a sealed glass container within a secondary container, in a secure and refrigerated location, separate from incompatible materials like acids and bases.[6]

-

Handling: Prepare the smallest necessary amount of solution. Weighing should be done inside a chemical fume hood.[5] All work surfaces should be covered with plastic-backed absorbent pads.[5]

-

Spill Cleanup: For small spills, cover the area with corn oil-soaked kitty litter, scoop the material into a sealed bag, and decontaminate the surface with an aqueous solution of sodium sulfite.[5]

-

Waste Disposal: All osmium-contaminated materials are considered hazardous waste and must be disposed of according to institutional guidelines. To neutralize osmium tetroxide solutions before disposal, they can be treated with corn oil or an aqueous solution of sodium sulfide or sodium sulfite.[5]

The following diagram outlines a logical workflow for the safe handling of osmium compounds.

Caption: A workflow for the safe handling of osmium compounds in a laboratory setting.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Always consult the Safety Data Sheet (SDS) and follow all institutional safety guidelines when handling chemical substances.

References

- 1. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. This compound | 10026-01-4 | Benchchem [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis of an Anticancer Agent using an Environmentally-friendly catalyst | The University of Tokyo [u-tokyo.ac.jp]

- 5. chemistry.ucla.edu [chemistry.ucla.edu]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Osmium Tetroxide as a Catalyst in Organic Synthesis

Disclaimer: The following information is for research and development purposes only. Osmium tetroxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

While the topic of interest is "osmium tetrachloride," it is crucial to note that the predominant and catalytically significant species in the context of organic synthesis is osmium tetroxide (OsO₄) . This compound is not typically used as a catalyst for the reactions detailed below. This document will focus on the extensive applications of osmium tetroxide in vital organic transformations.

Osmium tetroxide is a powerful and selective catalyst, primarily utilized for the dihydroxylation of alkenes, a cornerstone reaction in synthetic organic chemistry. Its applications extend to oxidative cleavage of double bonds and aminohydroxylation reactions, providing access to key synthetic intermediates. This document provides detailed application notes and experimental protocols for the major classes of osmium tetroxide-catalyzed reactions.

Dihydroxylation of Alkenes

The syn-dihydroxylation of alkenes to form 1,2-diols is one of the most reliable and widely used applications of osmium tetroxide. The catalytic cycle involves the formation of a cyclic osmate ester followed by hydrolysis to yield the diol and a reduced osmium species, which is then reoxidized by a stoichiometric co-oxidant.

Upjohn Dihydroxylation (Racemic)

The Upjohn dihydroxylation is a method for the racemic syn-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric re-oxidant.[1] This method is advantageous as it reduces the required amount of the highly toxic and expensive osmium tetroxide.[1]

Logical Workflow for Upjohn Dihydroxylation

Caption: Workflow for the Upjohn Dihydroxylation.

Experimental Protocol: Upjohn Dihydroxylation of Cyclohexene

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexene (1.0 mmol) in a 10:1 mixture of acetone and water (10 mL).

-

Addition of Co-oxidant: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 mmol). Stir until all the NMO has dissolved.

-

Initiation: Carefully add a catalytic amount of osmium tetroxide (0.02 mmol, 2 mol%) as a 2.5% solution in tert-butanol.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (5 mL) and stir vigorously for 30 minutes.

-

Work-up: Filter the mixture through a pad of celite and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to remove the acetone. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford cis-1,2-cyclohexanediol.[2]

Table 1: Representative Yields for the Upjohn Dihydroxylation of Various Alkenes

| Alkene | Product | Yield (%) |

| Cyclohexene | cis-1,2-Cyclohexanediol | 90 |

| 1-Octene | 1,2-Octanediol | >95 |

| trans-Stilbene | (dl)-1,2-Diphenyl-1,2-ethanediol | 95 |

| α-Methylstyrene | 1-Phenyl-1,2-ethanediol | 88 |

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of syn-diols from prochiral alkenes.[3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative, and a stoichiometric re-oxidant like potassium ferricyanide (K₃[Fe(CN)₆]).[4] Commercially available pre-mixed reagents, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product.[3]

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle for Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene

-

Reaction Setup: In a 100 mL round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, 50 mL). Add AD-mix-β (7.0 g) to the solvent and stir until the two phases are clear. Cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: Add styrene (5 mmol) to the vigorously stirred, cold reaction mixture.

-

Reaction: Continue stirring at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.

-

Quenching: Add solid sodium sulfite (7.5 g) portion-wise while maintaining the temperature at 0 °C.

-

Work-up: Allow the mixture to warm to room temperature and stir for an additional hour. Extract the mixture with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with 2 M NaOH, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The enantiomeric excess (ee) of the resulting (R)-1-phenylethane-1,2-diol can be determined by chiral HPLC or by conversion to a Mosher's ester derivative.

Table 2: Representative Yields and Enantiomeric Excess for Sharpless Asymmetric Dihydroxylation

| Alkene | Ligand System | Product | Yield (%) | ee (%) |

| trans-Stilbene | AD-mix-β | (R,R)-Hydrobenzoin | 97 | >99 |

| Styrene | AD-mix-β | (R)-1-Phenylethane-1,2-diol | 94 | 97 |

| 1-Octene | AD-mix-β | (R)-1,2-Octanediol | 85 | 95 |

| α,β-Unsaturated Ester | AD-mix-β | Corresponding diol | 89.9 | 98 |

Oxidative Cleavage of Alkenes: Lemieux-Johnson Oxidation

The Lemieux-Johnson oxidation provides an alternative to ozonolysis for the oxidative cleavage of alkenes to aldehydes and ketones.[5] This one-pot reaction uses a catalytic amount of osmium tetroxide for dihydroxylation, and a stoichiometric amount of sodium periodate (NaIO₄) to both cleave the intermediate diol and regenerate the OsO₄ catalyst.[5] The addition of a non-nucleophilic base like 2,6-lutidine can improve yields by preventing side reactions.[5]

Reaction Pathway of Lemieux-Johnson Oxidation

Caption: Simplified pathway of the Lemieux-Johnson Oxidation.

Experimental Protocol: Lemieux-Johnson Oxidation of 1-Octene

-

Reaction Setup: Dissolve 1-octene (1.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) in a round-bottom flask.

-

Reagent Addition: Add sodium periodate (NaIO₄) (4.0 mmol) to the solution.

-

Initiation: Add a catalytic amount of osmium tetroxide (0.02 mmol, 2 mol%) as a 2.5% solution in tert-butanol.

-

Reaction: Stir the mixture at room temperature for 18 hours.

-

Work-up: Dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure to obtain heptanal.

Table 3: Representative Yields for the Lemieux-Johnson Oxidation

| Alkene | Product(s) | Yield (%) |

| Cyclohexene | Adipaldehyde | 77 |

| 1-Dodecene | Undecanal | 85 |

| trans-Stilbene | Benzaldehyde | 92 |

| Isophorone | 3,3-Dimethyl-5-oxohexanoic acid | 80 |

Aminohydroxylation of Alkenes

The osmium-catalyzed aminohydroxylation allows for the stereospecific synthesis of vicinal amino alcohols from alkenes. This reaction is analogous to dihydroxylation but incorporates a nitrogen source, typically a chloramine salt, such as Chloramine-T.[6]

Experimental Protocol: Osmium-Catalyzed Aminohydroxylation of Styrene

-

Reaction Setup: In a round-bottom flask, dissolve styrene (1.0 mmol) in tert-butanol (10 mL).

-

Reagent Addition: Add Chloramine-T trihydrate (1.2 mmol) and a catalytic amount of osmium tetroxide (0.04 mmol, 4 mol%).

-

Reaction: Stir the mixture at 55 °C for 8 hours.

-

Work-up: Cool the reaction to room temperature and add a saturated aqueous solution of sodium sulfite (5 mL). Stir for 30 minutes.

-

Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash chromatography to yield the corresponding vicinal amino alcohol.

Table 4: Representative Yields for Osmium-Catalyzed Aminohydroxylation

| Alkene | Nitrogen Source | Product | Yield (%) |

| Styrene | Chloramine-T | 2-((4-methylphenyl)sulfonamido)-1-phenylethan-1-ol | 70 |

| 1-Octene | Chloramine-T | 1-((4-methylphenyl)sulfonamido)octan-2-ol | 65 |

| trans-Stilbene | Chloramine-T | (1R,2R)-1,2-diphenyl-2-((4-methylphenyl)sulfonamido)ethan-1-ol | 85 |

These protocols and data provide a foundational understanding of the utility of osmium tetroxide in organic synthesis. For specific substrates, optimization of reaction conditions may be necessary to achieve desired yields and selectivities. Always refer to the primary literature for detailed procedures and safety information.

References

- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]

- 6. shb.skku.edu [shb.skku.edu]

Application Notes and Protocols: Osmium Tetrachloride in Catalytic Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing osmium tetrachloride as a catalyst precursor in key oxidation reactions relevant to organic synthesis and drug development. While osmium tetroxide (OsO₄) is the active catalytic species, this compound (OsCl₄) serves as a stable, less volatile precursor that is converted in situ to the active oxidant.[1][2] The primary applications covered are the syn-dihydroxylation and oxidative cleavage of alkenes.

Application Note 1: Catalytic Syn-Dihydroxylation of Alkenes

The osmium-catalyzed syn-dihydroxylation is a reliable and highly stereospecific method for converting alkenes into vicinal diols (1,2-diols), which are crucial intermediates in the synthesis of complex molecules, including pharmaceuticals.[3][4] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, resulting in the addition of two hydroxyl groups to the same face of the double bond.[5][6] To render the process catalytic, a co-oxidant is used to regenerate the Os(VIII) species from the Os(VI) state formed after each cycle.

Key Methodologies:

-

Upjohn Dihydroxylation: A robust method for racemic or diastereoselective syn-dihydroxylation using N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[3][7]

-

Sharpless Asymmetric Dihydroxylation (AD): A powerful enantioselective method that employs a chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD) alkaloids, to induce facial selectivity in the oxidation of prochiral alkenes.[5][8]

Data Presentation: Reaction Yields

The following tables summarize typical yields for the dihydroxylation of various alkene substrates.

Table 1: Representative Yields for Upjohn Dihydroxylation

| Alkene Substrate | Product (Vicinal Diol) | Yield (%) |

|---|---|---|

| Styrene | 1-Phenyl-1,2-ethanediol | 76%[9] |

| α-Methylstyrene | 1-Phenyl-1,2-propanediol | 98%[9] |

| 1-Octene | 1,2-Octanediol | 97%[9] |

| Cyclohexene | cis-1,2-Cyclohexanediol | ~95% |

| trans-Stilbene | meso-1,2-Diphenyl-1,2-ethanediol | ~90% |

Table 2: Representative Yields and Enantioselectivity for Sharpless Asymmetric Dihydroxylation

| Alkene Substrate | Chiral Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| α,β-Unsaturated Ester | AD-mix-β | 89.9% | 98%[8] |

| trans-Stilbene | AD-mix-β | 89% | 98%[9] |

| Styrene | (DHQD)₂PHAL | 81% | 90%[10] |

| 1-Phenyl-1-cyclohexene | (DHQ)₂PHAL | 88% | 97%[9] |

| trans-5-Decene | (DHQD)₂PHAL | 85% | 98%[9] |

Experimental Protocols

Safety Precaution: Osmium compounds are highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Osmium-containing waste must be quenched and disposed of according to institutional safety protocols.

Protocol 1: General Procedure for Upjohn Dihydroxylation using OsCl₄

This protocol describes the racemic syn-dihydroxylation of an alkene using OsCl₄ as the catalyst precursor and NMO as the co-oxidant.

Materials:

-

Alkene (1.0 mmol, 1.0 equiv)

-

This compound (OsCl₄) (0.01 mmol, 0.01 equiv)

-

N-Methylmorpholine N-oxide (NMO) (1.2 mmol, 1.2 equiv)

-

Acetone (10 mL)

-

Water (1 mL)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) in a 10:1 mixture of acetone and water (11 mL).

-

Addition of Reagents: To the stirred solution, add NMO (1.2 mmol). Stir until all solids have dissolved. Carefully add OsCl₄ (0.01 mmol). The solution will typically turn dark brown.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution (~5 mL). Stir vigorously for 30-60 minutes. The color of the mixture should lighten.

-

Workup: Filter the mixture through a pad of celite if a precipitate has formed, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation using OsCl₄

This protocol uses a pre-made "AD-mix" which contains the co-oxidant, chiral ligand, and buffer. OsCl₄ is added as the catalyst precursor. AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) provide opposite enantiomers of the product diol.[13]

Materials:

-

Alkene (1.0 mmol, 1.0 equiv)

-

AD-mix-β (or AD-mix-α) (1.4 g per mmol of alkene)

-

This compound (OsCl₄) (0.002 mmol, 0.002 equiv)

-

tert-Butanol (5 mL)

-

Water (5 mL)

-

Solid sodium sulfite (Na₂SO₃) (1.5 g)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flask, vigorously stir a 1:1 mixture of tert-butanol and water (10 mL) with the AD-mix (1.4 g) at room temperature until the two phases are clear and the solids are dissolved.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Initiation: Add the alkene (1.0 mmol), followed by OsCl₄ (0.002 mmol).

-

Reaction: Stir the reaction at 0 °C, monitoring by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate.

-

Quenching: Once the reaction is complete, add solid Na₂SO₃ (1.5 g) and allow the mixture to warm to room temperature, stirring for 1 hour.

-